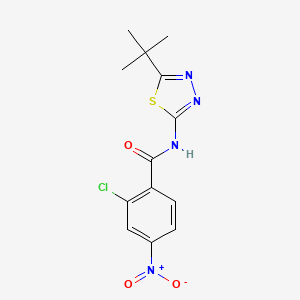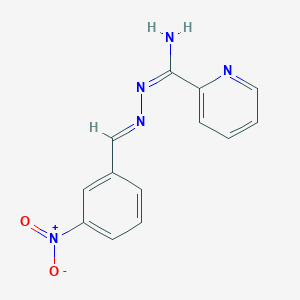![molecular formula C17H16F3NOS B5696736 2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MTA, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of MTA is not fully understood, but it is believed to act as an inhibitor of PTPs. PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of PTPs, MTA can modulate these cellular processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
MTA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of several PTPs, which can modulate various cellular processes. MTA has also been found to have anti-inflammatory effects and can reduce inflammation in various animal models. Additionally, MTA has been found to have antitumor effects and can inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for lab experiments. It is a potent inhibitor of PTPs, making it a useful tool for studying the role of PTPs in various cellular processes. MTA is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using MTA in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research involving MTA. One potential area of research is investigating its potential therapeutic applications. MTA has been found to have anti-inflammatory and antitumor effects, making it a promising candidate for the development of new drugs. Another potential area of research is investigating the mechanism of action of MTA. Understanding how MTA inhibits PTPs could provide valuable insights into the role of PTPs in various cellular processes. Finally, further studies are needed to investigate the potential side effects of MTA and determine its safety for use in humans.
Conclusion
In conclusion, MTA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been used as an inhibitor of PTPs, an anti-inflammatory agent, and an antitumor agent. MTA has several advantages for lab experiments, including its potency and ease of synthesis, but there are also limitations to using MTA in research. Future research directions include investigating its potential therapeutic applications, mechanism of action, and safety for use in humans.
Méthodes De Synthèse
MTA can be synthesized through a multistep process that involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzylthiol. This compound is then reacted with 3-(trifluoromethyl)benzoyl chloride to form MTA. The synthesis method of MTA has been well-documented in various scientific studies, and it has been found to be a reliable and efficient method for producing this compound.
Applications De Recherche Scientifique
MTA has been widely used in various scientific studies due to its potential applications in different fields. It has been used as an inhibitor of protein tyrosine phosphatases (PTPs) and has been found to be effective in inhibiting the activity of several PTPs. MTA has also been used as an anti-inflammatory agent and has been found to be effective in reducing inflammation in various animal models.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c1-12-5-2-3-6-13(12)10-23-11-16(22)21-15-8-4-7-14(9-15)17(18,19)20/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBBLGIJFNVYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylphenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)
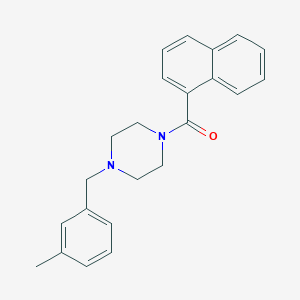
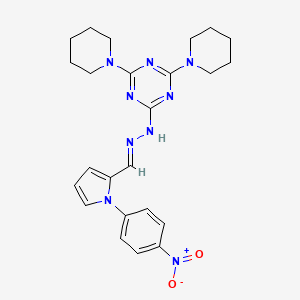
![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
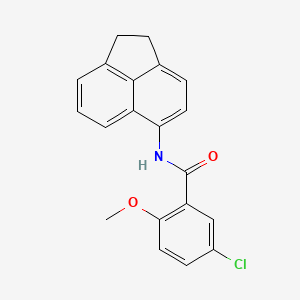
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
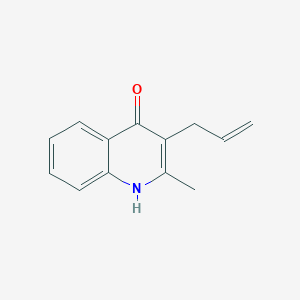
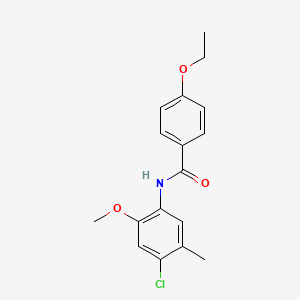
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
